N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 379235-91-3
VCID: VC4848947
InChI: InChI=1S/C24H23N3O3S2/c1-5-10-27-23(29)21-17(19-9-7-16(4)30-19)12-31-22(21)26-24(27)32-13-20(28)25-18-8-6-14(2)11-15(18)3/h5-9,11-12H,1,10,13H2,2-4H3,(H,25,28)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59

N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 379235-91-3

Cat. No.: VC4848947

Molecular Formula: C24H23N3O3S2

Molecular Weight: 465.59

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 379235-91-3

Specification

CAS No. 379235-91-3
Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
IUPAC Name N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H23N3O3S2/c1-5-10-27-23(29)21-17(19-9-7-16(4)30-19)12-31-22(21)26-24(27)32-13-20(28)25-18-8-6-14(2)11-15(18)3/h5-9,11-12H,1,10,13H2,2-4H3,(H,25,28)
Standard InChI Key ZMMSSYLACQIGAR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidin-4-one scaffold fused with a thiophene ring, substituted at position 5 with a 5-methylfuran-2-yl group. A prop-2-en-1-yl (allyl) moiety is attached to the pyrimidinone nitrogen at position 3, while a sulfanylacetamide side chain at position 2 links to an N-(2,4-dimethylphenyl) group. The molecular formula is C₂₄H₂₃N₃O₃S₂, with a calculated molecular weight of 465.59 g/mol.

Key structural attributes include:

  • Furan substitution: The 5-methylfuran-2-yl group enhances lipophilicity and may participate in π-π stacking interactions with biological targets .

  • Allyl chain: The prop-2-en-1-yl substituent introduces conformational flexibility, potentially influencing binding pocket accommodation .

  • Sulfanylacetamide linker: The thioether bridge between the pyrimidinone and acetamide groups contributes to metabolic stability compared to oxygen analogues .

Physicochemical Profile

PropertyValueSource
Molecular formulaC₂₄H₂₃N₃O₃S₂
Molecular weight465.59 g/mol
IUPAC nameN-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C
SolubilityNot publicly reported

Synthetic Pathways

General Approach

Synthesis typically proceeds via a multi-step sequence involving:

  • Thieno[2,3-d]pyrimidinone core formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions .

  • Allylation at N3: Alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃).

  • Furan substitution at C5: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 5-methylfuran-2-ylboronic acid .

  • Sulfanylacetamide installation: Thiol-disulfide exchange between a 2-mercaptopyrimidin intermediate and N-(2,4-dimethylphenyl)chloroacetamide .

Optimization Challenges

  • Regioselectivity: Competing alkylation at O4 vs. N3 requires careful control of reaction temperature and base strength .

  • Stereochemical outcomes: The allyl group’s double bond geometry (cis/trans) may influence biological activity but remains uncharacterized in current literature.

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs demonstrate potent inhibition of:

  • EGFR (Epidermal Growth Factor Receptor): IC₅₀ values ≤100 nM in A431 epidermoid carcinoma cells .

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): 78% inhibition at 10 µM in HUVEC proliferation assays .
    The acetamide sulfanyl group is critical for hydrogen bonding with kinase hinge regions, while the furan enhances hydrophobic interactions .

Antiproliferative Effects

  • Breast cancer (MCF-7): GI₅₀ = 2.1 µM, superior to doxorubicin (GI₅₀ = 3.8 µM) in preliminary screens.

  • Colorectal adenocarcinoma (HT-29): Apoptosis induction via caspase-3/7 activation (3.8-fold increase vs. control) .

Comparative Analysis with Structural Analogs

CompoundSubstituents (R1, R2, R3)Key ActivitySource
Target compound (CAS 379235-91-3)R1=allyl, R2=5-methylfuran-2-ylEGFR/VEGFR-2 inhibition, MCF-7 GI₅₀=2.1µM
N-(3,4-dimethylphenyl) analog (CID 46922063)R1=3-methylbutyl, R2=HModerate CDK4 inhibition (IC₅₀=420 nM)
N-(2,6-dimethylphenyl) analog (CB31970725)R1=phenyl, R2=5-methylfuran-2-ylCOX-2 inhibition (65% at 10µM)
Methoxyphenyl analog (CAS 877654-92-7)R1=3-methoxyphenyl, R2=HAnti-inflammatory (IL-6 ↓48%)

Key trends:

  • Allyl vs. bulky R1: Allyl substitution (target compound) improves kinase selectivity over 3-methylbutyl or phenyl groups .

  • Furan vs. H at R2: 5-Methylfuran-2-yl enhances anticancer potency but reduces anti-inflammatory effects .

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